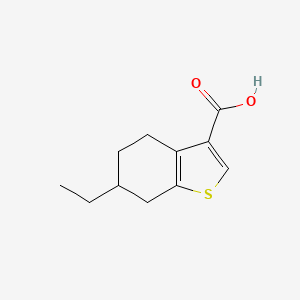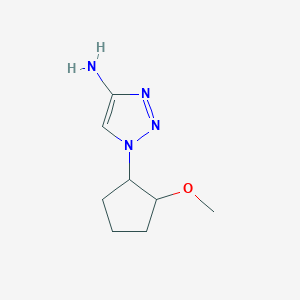
1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxy group attached to a cyclopentyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of reactions starting from cyclopentanol. The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the use of an azide and an alkyne under copper(I) catalysis to form the triazole ring.
Coupling of the Cyclopentyl and Triazole Rings: The final step involves coupling the methoxycyclopentyl group with the triazole ring. This is typically achieved through a nucleophilic substitution reaction, where the amine group on the triazole ring reacts with a suitable leaving group on the cyclopentyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-(2-Methoxycyclopentyl)-1H-1,2,3-triazol-4-carboxamide: Similar structure but with a carboxamide group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-(2-methoxycyclopentyl)triazol-4-amine |
InChI |
InChI=1S/C8H14N4O/c1-13-7-4-2-3-6(7)12-5-8(9)10-11-12/h5-7H,2-4,9H2,1H3 |
InChIキー |
IOOIOTLGEVBFNC-UHFFFAOYSA-N |
正規SMILES |
COC1CCCC1N2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![7-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13308390.png)
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
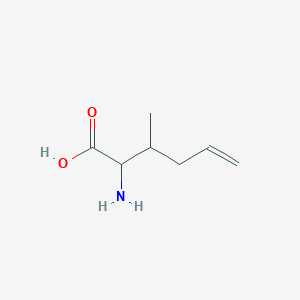
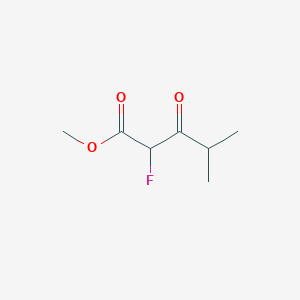
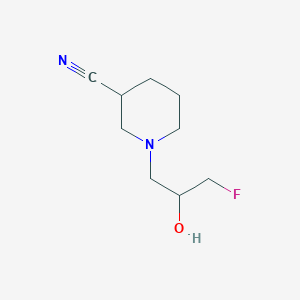

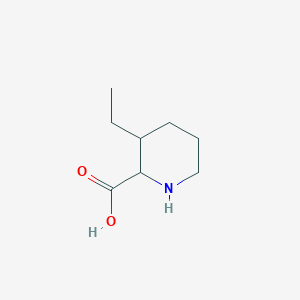
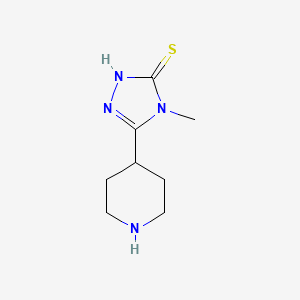
![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
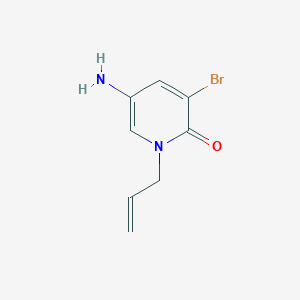
![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
